Cas no 1933524-15-2 (2-[(2S)-pyrrolidin-2-yl]-1,3-oxazole-4-carboxylic acid)
![2-[(2S)-pyrrolidin-2-yl]-1,3-oxazole-4-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/1933524-15-2x500.png)
2-[(2S)-pyrrolidin-2-yl]-1,3-oxazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
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- SCHEMBL13387580
- 1933524-15-2
- EN300-27725898
- 2-[(2S)-pyrrolidin-2-yl]-1,3-oxazole-4-carboxylic acid
-
- インチ: 1S/C8H10N2O3/c11-8(12)6-4-13-7(10-6)5-2-1-3-9-5/h4-5,9H,1-3H2,(H,11,12)/t5-/m0/s1
- InChIKey: DDTTVNKPDNXVIL-YFKPBYRVSA-N
- SMILES: O1C=C(C(=O)O)N=C1[C@@H]1CCCN1
計算された属性
- 精确分子量: 182.06914219g/mol
- 同位素质量: 182.06914219g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 210
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -2.2
- トポロジー分子極性表面積: 75.4Ų
2-[(2S)-pyrrolidin-2-yl]-1,3-oxazole-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27725898-0.05g |
2-[(2S)-pyrrolidin-2-yl]-1,3-oxazole-4-carboxylic acid |
1933524-15-2 | 95.0% | 0.05g |
$1020.0 | 2025-03-20 | |
Enamine | EN300-27725898-1.0g |
2-[(2S)-pyrrolidin-2-yl]-1,3-oxazole-4-carboxylic acid |
1933524-15-2 | 95.0% | 1.0g |
$1214.0 | 2025-03-20 | |
Enamine | EN300-27725898-2.5g |
2-[(2S)-pyrrolidin-2-yl]-1,3-oxazole-4-carboxylic acid |
1933524-15-2 | 95.0% | 2.5g |
$2379.0 | 2025-03-20 | |
Enamine | EN300-27725898-10.0g |
2-[(2S)-pyrrolidin-2-yl]-1,3-oxazole-4-carboxylic acid |
1933524-15-2 | 95.0% | 10.0g |
$5221.0 | 2025-03-20 | |
Enamine | EN300-27725898-0.1g |
2-[(2S)-pyrrolidin-2-yl]-1,3-oxazole-4-carboxylic acid |
1933524-15-2 | 95.0% | 0.1g |
$1068.0 | 2025-03-20 | |
Enamine | EN300-27725898-0.25g |
2-[(2S)-pyrrolidin-2-yl]-1,3-oxazole-4-carboxylic acid |
1933524-15-2 | 95.0% | 0.25g |
$1117.0 | 2025-03-20 | |
Enamine | EN300-27725898-0.5g |
2-[(2S)-pyrrolidin-2-yl]-1,3-oxazole-4-carboxylic acid |
1933524-15-2 | 95.0% | 0.5g |
$1165.0 | 2025-03-20 | |
Enamine | EN300-27725898-5.0g |
2-[(2S)-pyrrolidin-2-yl]-1,3-oxazole-4-carboxylic acid |
1933524-15-2 | 95.0% | 5.0g |
$3520.0 | 2025-03-20 |
2-[(2S)-pyrrolidin-2-yl]-1,3-oxazole-4-carboxylic acid 関連文献
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
5. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
-
Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
-
Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
2-[(2S)-pyrrolidin-2-yl]-1,3-oxazole-4-carboxylic acidに関する追加情報
2-[(2S)-Pyrrolidin-2-yl]-1,3-Oxazole-4-Carboxylic Acid: A Comprehensive Overview
The compound with CAS No. 1933524-15-2, known as 2-[(2S)-pyrrolidin-2-yl]-1,3-oxazole-4-carboxylic acid, has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This molecule is a derivative of oxazole, a heterocyclic compound with a five-membered ring containing one oxygen and one nitrogen atom. The presence of the pyrrolidine group, specifically the (2S)-configuration, introduces unique stereochemical properties that make this compound particularly interesting for both academic and industrial applications.
Recent studies have highlighted the potential of oxazole derivatives in drug discovery, particularly in the development of anti-inflammatory and anti-cancer agents. The (2S)-pyrrolidin-2-yl group in this compound is known to enhance bioavailability and improve pharmacokinetic profiles, making it a promising candidate for therapeutic interventions. Researchers have also explored the use of this compound in peptide synthesis, where its oxazole moiety serves as a versatile building block for constructing complex molecular architectures.
The synthesis of 2-[(2S)-pyrrolidin-2-yl]-1,3-oxazole-4-carboxylic acid typically involves a multi-step process that includes the formation of the oxazole ring followed by selective substitution to introduce the pyrrolidine group. This approach ensures high stereoselectivity, which is crucial for maintaining the compound's biological activity. Advanced techniques such as microwave-assisted synthesis and catalytic asymmetric synthesis have been employed to optimize the production process, further underscoring its importance in modern chemical research.
In terms of applications, this compound has shown potential in various areas. For instance, its ability to act as a chiral auxiliary has been exploited in asymmetric catalysis, enabling the efficient synthesis of enantiomerically enriched compounds. Additionally, its role as a building block in medicinal chemistry has led to its incorporation into larger molecular frameworks designed to target specific biological pathways.
Recent advancements in computational chemistry have also shed light on the electronic properties and reactivity of oxazole derivatives like this compound. Quantum mechanical calculations have revealed that the oxazole ring's conjugated system plays a pivotal role in stabilizing reactive intermediates during chemical transformations. This understanding has facilitated the design of more efficient synthetic routes and has opened new avenues for exploring its reactivity under different conditions.
Furthermore, the (2S)-pyrrolidin-2-yl group's influence on the compound's solubility and permeability has been extensively studied using biopharmaceutical models. These studies have demonstrated that stereochemistry significantly impacts pharmacokinetic parameters, making this compound a valuable tool for optimizing drug delivery systems.
In conclusion, 2-[(2S)-pyrrolidin-2-yl]-1,3-oxazole-4-carboxylic acid stands out as a versatile and intriguing molecule with wide-ranging applications in organic chemistry and pharmacology. Its unique structure and stereochemical properties continue to inspire innovative research directions, solidifying its position as an essential compound in contemporary chemical science.
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